Home > Products > Screening Compounds P63764 > Monoacylglycerol lipase inhibitor 1
Monoacylglycerol lipase inhibitor 1 -

Monoacylglycerol lipase inhibitor 1

Catalog Number: EVT-12558037
CAS Number:
Molecular Formula: C21H28N2O3
Molecular Weight: 356.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Monoacylglycerol lipase inhibitor 1 is a compound that targets monoacylglycerol lipase, an enzyme that plays a crucial role in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol. This enzyme is involved in various physiological processes, including pain modulation, appetite regulation, and inflammation. The inhibition of monoacylglycerol lipase has gained attention for its potential therapeutic applications in treating pain and other neurological disorders.

Source

The development and characterization of monoacylglycerol lipase inhibitor 1 stem from extensive medicinal chemistry efforts aimed at identifying potent inhibitors of monoacylglycerol lipase. Notable studies have employed high-throughput screening and structure-activity relationship analyses to optimize compounds for enhanced efficacy and reduced side effects .

Classification

Monoacylglycerol lipase inhibitor 1 belongs to a class of compounds known as serine hydrolase inhibitors. These inhibitors specifically target the active site of monoacylglycerol lipase, preventing it from hydrolyzing its substrate, thereby increasing the levels of 2-arachidonoylglycerol in the body.

Synthesis Analysis

Methods

The synthesis of monoacylglycerol lipase inhibitor 1 typically involves several key steps, including:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as piperazine derivatives and various acylating agents.
  2. Reagents: Common reagents include dicyclohexylcarbodiimide for coupling reactions and triethylamine as a base.
  3. Yield Optimization: Reaction conditions are optimized to improve yields, often employing techniques such as column chromatography for purification.

Technical Details

For instance, one synthesis route may involve the reaction of a piperazine derivative with an acyl chloride in the presence of a base to form an amide linkage, followed by further modifications to enhance potency and selectivity against monoacylglycerol lipase .

Molecular Structure Analysis

Structure

The molecular structure of monoacylglycerol lipase inhibitor 1 is characterized by a core piperazine ring substituted with various functional groups that enhance its binding affinity for the target enzyme. The specific arrangement of these substituents is critical for its inhibitory activity.

Data

X-ray crystallography and nuclear magnetic resonance spectroscopy are often employed to elucidate the three-dimensional structure of the compound and its interaction with monoacylglycerol lipase . Key structural features include:

  • Piperazine Core: Provides a scaffold for further functionalization.
  • Acyl Groups: Contribute to binding interactions with the enzyme's active site.
Chemical Reactions Analysis

Reactions

Monoacylglycerol lipase inhibitor 1 undergoes specific chemical reactions that are pivotal for its activity:

  1. Enzyme Inhibition: The compound binds reversibly to the active site of monoacylglycerol lipase, preventing the hydrolysis of 2-arachidonoylglycerol.
  2. Metabolic Stability: Modifications in the structure can enhance resistance to metabolic degradation, allowing for prolonged action in vivo.

Technical Details

The mechanism by which the compound inhibits monoacylglycerol lipase involves forming a stable enzyme-inhibitor complex that effectively blocks substrate access to the catalytic serine residue within the enzyme .

Mechanism of Action

Process

The mechanism of action of monoacylglycerol lipase inhibitor 1 involves:

  1. Binding: The compound binds to the active site of monoacylglycerol lipase.
  2. Inhibition: This binding prevents the enzyme from hydrolyzing its substrate, leading to increased levels of 2-arachidonoylglycerol.
  3. Physiological Effects: Elevated levels of 2-arachidonoylglycerol enhance cannabinoid receptor signaling, which can modulate pain perception and inflammation.

Data

Studies have shown that inhibition leads to significant physiological changes, including reduced pain responses in animal models .

Physical and Chemical Properties Analysis

Physical Properties

Monoacylglycerol lipase inhibitor 1 typically exhibits:

  • Molecular Weight: Approximately within the range suitable for small drug-like molecules.
  • Solubility: Varies depending on substituents; modifications are often made to enhance solubility in biological systems.

Chemical Properties

  • Stability: The compound is designed to be metabolically stable, reducing the likelihood of rapid degradation.
  • pH Sensitivity: The activity may vary with changes in pH, necessitating careful formulation considerations.
Applications

Scientific Uses

Monoacylglycerol lipase inhibitor 1 has several promising applications in scientific research and medicine:

  • Pain Management: Potential use in treating chronic pain conditions by modulating endocannabinoid signaling.
  • Neurodegenerative Diseases: Investigated for its role in alleviating symptoms associated with neurodegenerative disorders through anti-inflammatory mechanisms.
  • Research Tool: Serves as a valuable tool for studying endocannabinoid signaling pathways in various biological contexts .
Introduction to Monoacylglycerol Lipase (MAGL) and Therapeutic Targeting

MAGL as a Key Regulator of Endocannabinoid and Eicosanoid Signaling

Monoacylglycerol lipase (MAGL, EC 3.1.1.23) is a 33-kDa serine hydrolase belonging to the α/β-hydrolase superfamily. It features a catalytic triad (Ser122-His269-Asp239 in humans) that hydrolyzes monoacylglycerols into free fatty acids and glycerol. MAGL’s primary physiological role is the termination of endocannabinoid signaling through hydrolysis of 2-arachidonoylglycerol (2-AG), the most abundant endogenous ligand for cannabinoid CB1 and CB2 receptors. MAGL accounts for approximately 85% of brain 2-AG hydrolysis, with ABHD6 and ABHD12 responsible for the remainder [10]. Beyond endocannabinoid regulation, MAGL-derived arachidonic acid serves as the primary biosynthetic precursor for prostaglandins (e.g., PGE2) and other eicosanoids [4] [6]. This dual role positions MAGL at the intersection of two critical signaling systems:

  • Endocannabinoid System: 2-AG activation of CB1/CB2 receptors modulates neuronal excitability, inflammation, and pain perception.
  • Eicosanoid Pathway: MAGL-generated arachidonic acid fuels pro-inflammatory mediator production.

Structural studies of MAGL-inhibitor complexes (e.g., PDB ID: 6AX1) reveal a flexible lid domain and hydrophobic substrate channel that undergoes conformational changes upon inhibitor binding, critical for rational drug design [8].

Table 1: Key Structural and Functional Features of MAGL

FeatureDescriptionFunctional Implication
Catalytic TriadSer122-His269-Asp239Nucleophilic attack on substrate ester bond
Substrate PreferenceMonoacylglycerols (esp. 2-AG)Specific hydrolysis of endocannabinoids
Tissue DistributionBrain neurons, liver, kidney, immune cellsUbiquitous regulatory role
Co-factor DependenceNoneConstitutive enzymatic activity

Rationale for MAGL Inhibition in Disease Modulation

Pharmacological MAGL inhibition elevates 2-AG levels while reducing free arachidonic acid pools, simultaneously enhancing cannabinoid receptor signaling and suppressing eicosanoid-mediated inflammation. This dual mechanism underpins therapeutic potential in several disease contexts:

  • Oncology: In hepatocellular carcinoma (HCC), MAGL is overexpressed in aggressive tumors and correlates with poor prognosis. MAGL supports tumor progression by releasing free fatty acids for energy production and generating pro-tumorigenic lipids like prostaglandin E₂ (PGE₂) and lysophosphatidic acid (LPA). HCC tissue microarrays demonstrate that high MAGL expression predicts shorter survival (p=0.004) [7]. MAGL inhibition with JZL184 reduces xenograft tumor growth by disrupting these pathways [7].

  • Neuroinflammation & Pain: In models of neuropathic pain, MAGL inhibitors attenuate allodynia through CB2 receptor-dependent mechanisms without inducing central CB1-mediated side effects. Peripherally restricted inhibitors (e.g., LEI-515) suppress chemotherapy-induced neuropathic nociception via CB2 activation [6].

  • Hepatic and Tissue Injury: MAGL inhibition protects against oxidative stress and inflammation in murine models of hepatic ischemia/reperfusion injury and carbon tetrachloride (CCl₄)-induced liver necrosis. This protection involves CB2 receptor activation and reduced eicosanoid production [4] [6].

Table 2: Therapeutic Applications of MAGL Inhibition

Disease AreaKey MechanismsPreclinical Evidence
Cancer• Reduced FA supply for β-oxidationJZL184 inhibits HCC xenograft growth [7]
• Attenuated PGE₂/LPA signalingMAGL shRNA reduces HCC invasion [7]
Neuropathic Pain• Elevated 2-AG activating peripheral CB2 receptorsLEI-515 reverses paclitaxel-induced allodynia [6]
Hepatic Injury• Suppressed pro-inflammatory eicosanoidsJZL184 reduces CCl₄-induced necrosis [4] [6]
• Enhanced endocannabinoid cytoprotection

Evolution of MAGL Inhibitor Development

The development of MAGL inhibitors has progressed through distinct generations, each addressing limitations of prior compounds:

  • First-Generation Irreversible Inhibitors:
  • Carbamate-based compounds (e.g., JZL184, URB602) covalently modify MAGL’s catalytic serine, causing prolonged enzyme inactivation. JZL184 elevates brain 2-AG 10-fold and demonstrates efficacy in pain models [10] [4]. However, chronic use induces CB1 receptor desensitization, tolerance, and physical dependence due to sustained central 2-AG elevation [9].
  • Reversible Inhibitors:
  • Designed to avoid compensatory receptor downregulation, these include benzylpiperidine derivatives (e.g., Compound 13 from [3]). These inhibitors bind non-covalently and show submicromolar potency and selectivity over FAAH. Compound 13 exhibits synergistic effects with gemcitabine in pancreatic cancer models by inducing apoptosis and reducing cell migration [3].
  • Peripherally Restricted Agents:
  • LEI-515 exemplifies this class—a reversible inhibitor with poor blood-brain barrier penetration. It increases intestinal 2-AG without elevating brain levels, producing anti-nociceptive and hepatoprotective effects without inducing CNS side effects (e.g., catalepsy, tolerance) in mice [6].
  • Computationally Optimized Compounds:
  • Integrated virtual screening identified MolPort-007-806-063 as a top candidate with predicted binding energy (-59.9 kcal/mol) surpassing cocrystallized inhibitors. Pharmacophore modeling using MAGL-inhibitor complexes enabled efficient screening of purchasable chemical libraries [2].

Table 3: Evolution of MAGL Inhibitor Classes

GenerationRepresentative CompoundsMechanismAdvantagesLimitations
IrreversibleJZL184, URB602Covalent serine modificationHigh potency, sustained effectCB1 desensitization, tolerance [9]
ReversibleBenzylpiperidine 13Competitive inhibitionReduced tolerance risk [3]Moderate CNS penetration
Peripherally RestrictedLEI-515Non-covalent, BBB-impermeantNo CNS side effects [6]Limited to peripheral indications
Computationally DesignedMolPort-007-806-063High-affinity bindingOptimized pharmacokinetics [2]Pending experimental validation

The structural diversification of MAGL inhibitors—from azetidine carbamates (e.g., 6AX1 co-crystal ligand) to piperazine amides—reflects iterative optimization informed by crystallography and activity-based protein profiling (ABPP) [3] [8].

Properties

Product Name

Monoacylglycerol lipase inhibitor 1

IUPAC Name

N-methyl-6-oxo-N-[3-(4-propan-2-ylphenyl)cyclobutyl]-7-oxa-5-azaspiro[3.4]octane-2-carboxamide

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C21H28N2O3/c1-13(2)14-4-6-15(7-5-14)16-8-18(9-16)23(3)19(24)17-10-21(11-17)12-26-20(25)22-21/h4-7,13,16-18H,8-12H2,1-3H3,(H,22,25)

InChI Key

BKAUVVYBHJYFLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(C2)N(C)C(=O)C3CC4(C3)COC(=O)N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.